molecular formula C16H13BrN2O2 B5652579 5-[(2-bromo-4-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole

5-[(2-bromo-4-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole

Cat. No.: B5652579
M. Wt: 345.19 g/mol
InChI Key: CYGLVOVEONSPHW-UHFFFAOYSA-N
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Description

5-[(2-bromo-4-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring, which is known for its diverse biological activities

Preparation Methods

The synthesis of 5-[(2-bromo-4-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-4-methylphenol and 3-phenyl-1,2,4-oxadiazole.

    Reaction Conditions: The phenol derivative undergoes a nucleophilic substitution reaction with a suitable alkylating agent to form the intermediate compound. This intermediate is then subjected to cyclization under acidic or basic conditions to form the oxadiazole ring.

    Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity.

Chemical Reactions Analysis

5-[(2-bromo-4-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation.

Scientific Research Applications

5-[(2-bromo-4-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 5-[(2-bromo-4-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

5-[(2-bromo-4-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole can be compared with similar compounds, such as:

  • 5-[(2-chloro-4-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole
  • 5-[(2-fluoro-4-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole
  • 5-[(2-iodo-4-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole

These compounds share a similar core structure but differ in the halogen substituent, which can influence their chemical reactivity and biological activity

Properties

IUPAC Name

5-[(2-bromo-4-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2/c1-11-7-8-14(13(17)9-11)20-10-15-18-16(19-21-15)12-5-3-2-4-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGLVOVEONSPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=NC(=NO2)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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